Tamoxifen-5
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Overview
Description
Tamoxifen-5 is a selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of breast cancer. It has been a cornerstone in breast cancer therapy since its introduction in the late 1960s . This compound works by binding to estrogen receptors, thereby inhibiting the proliferative action of estrogen on mammary epithelium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tamoxifen-5 is synthesized through a multi-step process involving the reaction of 2-(4-bromophenyl)-2-phenylacetonitrile with dimethylamine, followed by a Grignard reaction with phenylmagnesium bromide. The final product is obtained after purification and crystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Tamoxifen-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites such as 4-hydroxy-tamoxifen and endoxifen.
Reduction: Reduction reactions can modify the structure of this compound, affecting its pharmacological properties.
Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed.
Major Products Formed:
Oxidation: 4-hydroxy-tamoxifen, endoxifen.
Reduction: Reduced derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tamoxifen-5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying selective estrogen receptor modulators.
Biology: Employed in research on estrogen receptor signaling pathways.
Medicine: Widely used in clinical trials for breast cancer treatment and prevention.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mechanism of Action
Tamoxifen-5 exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα). This binding inhibits the transcriptional activity of estrogen, thereby reducing the proliferation of estrogen-dependent breast cancer cells . The molecular targets include ERα and various signaling pathways such as the PI3K-PTEN/AKT/mTOR pathway .
Comparison with Similar Compounds
Raloxifene: Another selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.
Clomiphene: Used in the treatment of infertility, it has a similar mechanism of action but different clinical applications.
Fulvestrant: A selective estrogen receptor degrader used in the treatment of hormone receptor-positive metastatic breast cancer.
Uniqueness of Tamoxifen-5: this compound is unique due to its dual role as both an estrogen receptor antagonist and partial agonist, making it highly effective in the treatment and prevention of breast cancer . Its long history of clinical use and extensive research make it a well-established therapeutic agent .
Properties
Molecular Formula |
C26H29NO |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-[(E)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25+/i1D3,4D2 |
InChI Key |
NKANXQFJJICGDU-MACVRGHVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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